2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
The compound 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid belongs to a class of fused pyrazolo-pyridine derivatives. These structures are characterized by a bicyclic framework combining pyrazole and pyridine rings, with a carboxylic acid group at position 3 and a methyl substituent at position 2.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11-7(8(12)13)5-4-9-3-2-6(5)10-11/h9H,2-4H2,1H3,(H,12,13) |
InChI Key |
DIFMXCPRPDSJCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolopyridine Core
Method A: Cyclization via Hydrazine and Heteroaryl Precursors
Research indicates that the core can be synthesized by reacting hydrazine hydrate with suitable heteroaryl derivatives bearing electrophilic sites. For instance, a typical route involves:
- Starting Material: 2,3-dichloropyridine derivatives or related halogenated heterocycles.
- Reaction Conditions: Heating with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid under reflux conditions.
This process results in the formation of the pyrazolopyridine ring system through nucleophilic substitution and subsequent cyclization.
Heteroaryl halide + Hydrazine hydrate → Pyrazolopyridine core
Reference: The patent CN113264931B describes a similar approach, emphasizing the use of hydrazine hydrate for constructing the heterocyclic core with high efficiency.
Alkylation and Methylation at Specific Positions
The methyl group at position 2 can be introduced via:
- Methylation of the heterocyclic nitrogen or carbon centers using methyl iodide or dimethyl sulfate under basic conditions.
- Selective methylation is achieved by controlling reaction conditions, often employing bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Specific Synthesis Route from Recent Patents
The patent CN113264931B details a synthesis involving:
- Step 1: Formation of a key intermediate via hydrazine hydrate reacting with a heteroaryl precursor, producing a pyrazolopyridine derivative.
- Step 2: Aromatic nucleophilic substitution with fluorobenzonitrile derivatives to introduce additional functional groups.
- Step 3: Catalytic hydrogenation using palladium on carbon to reduce nitrile groups to amines.
- Step 4: Oxidation or hydrolysis steps to convert side chains into the carboxylic acid.
Reaction conditions are optimized for high yield, with solvents such as tetrahydrofuran (THF), acetic acid, or dimethyl sulfoxide (DMSO), and temperatures ranging from -78°C to 120°C.
Reaction Conditions and Solvent Choices
| Step | Reaction Type | Solvent(s) | Temperature Range | Key Reagents | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Tetrahydrofuran (THF), Diethyl oxalate | -78°C to 50°C | Hexamethyldisilazane, Lithium amide | Controlled low temperature for selectivity |
| 2 | Hydrazine reaction | Ethanol, Acetic acid | 80-120°C | Hydrazine hydrate | High-temperature reflux |
| 3 | Nucleophilic substitution | DMSO, Acetonitrile | 80-120°C | Fluorobenzonitrile | Elevated temperature for substitution |
| 4 | Oxidation | Potassium permanganate, Chromium trioxide | Room temp to reflux | Oxidants | Converts methyl to carboxylic acid |
Advantages of the Reported Methods
- Use of readily available raw materials such as hydrazine hydrate, heteroaryl halides, and common solvents.
- High atom economy by minimizing unnecessary steps and by-products.
- Operational simplicity with reactions conducted under controlled temperature conditions, facilitating scale-up.
- Versatility allowing for modifications to introduce various substituents, enabling structure-activity relationship studies.
Supporting Data and Reaction Scheme Summary
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antiproliferative agent against various cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions contribute to its antiproliferative and apoptotic effects.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in substituents at positions 2, 5, and the pyridine/pyrazole rings. Below is a comparative analysis:
Physicochemical Properties
- Boiling Point and Density : The propynyl-substituted ester derivative () exhibits a high boiling point (405.1±45.0°C) and density (1.3±0.1 g/cm³), likely due to increased molecular rigidity from the alkyne group .
- Acidity : The predicted pKa of 7.73 for the propynyl ester suggests moderate acidity, comparable to other carboxylic acid derivatives in this class .
- Solubility : Hydrochloride salts (e.g., 5-ethyl analog) demonstrate enhanced water solubility, critical for pharmaceutical formulations .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 137.18 g/mol
- CAS Number : 100501-59-5
Biological Activity Overview
This compound has been investigated for its various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have demonstrated effectiveness against a range of bacterial strains .
- Cytotoxicity and Antitumor Activity : Research indicates that certain pyrazolo derivatives can inhibit the proliferation of cancer cell lines. For example, modifications to the pyrazolo structure have resulted in compounds that show significant cytotoxic effects against HeLa and HCT116 cell lines .
- Neuroprotective Effects : Some studies suggest that pyrazolo compounds may possess neuroprotective properties. The mechanism may involve modulation of neuroinflammatory pathways or direct neuroprotective actions against oxidative stress .
Antimicrobial Activity
A study published in the Bulgarian Chemical Communications highlighted the synthesis of various pyrazole derivatives and their antimicrobial efficacy. The findings indicated that specific structural features contribute significantly to their activity against pathogenic bacteria .
Cytotoxicity in Cancer Research
Research published in MDPI focused on the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyridines for their anticancer properties. The study reported IC₅₀ values for several derivatives, demonstrating their potential as anticancer agents through selective inhibition of cyclin-dependent kinases (CDKs) .
| Compound | Target | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | High |
| Compound B | CDK9 | 1.8 | Moderate |
Neuroprotective Mechanisms
Research has indicated that derivatives of pyrazolo compounds can influence neuroprotective pathways by acting as antioxidants or modulating inflammatory responses in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the optimal multi-step synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization reactions and functional group transformations. Key steps include:
Core bicyclic system formation : Reacting a substituted pyridine precursor with hydrazine derivatives under reflux in ethanol/water mixtures to form the pyrazolo-pyridine scaffold .
Carboxylic acid introduction : Oxidation of a methyl or hydroxymethyl substituent using KMnO₄ or CrO₃ under acidic conditions .
Optimization Strategies :
Q. Example Yield Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH/H₂O, 80°C | 65–70 | 90% |
| 2 | KMnO₄, H₂SO₄, 60°C | 50–55 | 85% |
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆): Peaks at δ 1.8–2.2 ppm (methyl group), δ 3.0–4.0 ppm (tetrahydro-pyridine protons), and δ 12.5 ppm (carboxylic acid proton) confirm substituent positions .
- ¹³C NMR : Signals at 170–175 ppm verify the carboxylic acid moiety .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 211.1, consistent with the molecular formula C₉H₁₀N₂O₂ .
- Infrared (IR) Spectroscopy : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations or hydrogen-bonding patterns?
- Methodological Answer :
- Sample Preparation : Grow single crystals via slow evaporation of methanol/water solutions .
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : Apply SHELXL-97 for structure solution, refining anisotropic displacement parameters and validating with R-factor (< 0.05) .
Key Findings : - The tetrahydropyridine ring adopts a half-chair conformation (C15 displacement: 0.665 Å from plane) .
- Hydrogen bonds (N–H⋯O, O–H⋯Cl) stabilize the crystal lattice, with π-π stacking (3.6 Å centroid distance) between aromatic systems .
Q. What computational strategies predict binding affinities of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP).
- Protonate the carboxylic acid group (pH 7.4) and assign Gasteiger charges .
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in AMBER to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
Case Study : - The compound shows higher predicted affinity for PTP1B (pKi = 8.2) vs. other phosphatases (pKi = 6.5–7.0) due to sulfonamide-Cl interactions .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental assays validate these effects?
- Methodological Answer :
- Derivative Synthesis : Replace the methyl group with ethyl/isopropyl via reductive amination or alkylation .
- In Vitro Assays :
- Kinase Inhibition : Measure IC₅₀ using ADP-Glo™ Kinase Assay (Promega) .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa) via MTT assay .
Structure-Activity Relationship (SAR) :
| Substituent | IC₅₀ (PTP1B, μM) | Cytotoxicity (HeLa, IC₅₀ μM) |
|---|---|---|
| Methyl | 0.45 | >100 |
| Ethyl | 0.62 | 85 |
| Isopropyl | 1.20 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
